molecular formula C23H24N2O5 B11156186 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

Katalognummer: B11156186
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: ZYSDJGUPTAHTGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the coumarin class, characterized by a 4-methyl-2H-chromen-2-one core substituted at the 7-position with a 2-oxoethoxy group linked to a 4-(4-methoxyphenyl)piperazine moiety. The ethoxy linker facilitates spatial flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors.

Eigenschaften

Molekularformel

C23H24N2O5

Molekulargewicht

408.4 g/mol

IUPAC-Name

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C23H24N2O5/c1-16-13-23(27)30-21-14-19(7-8-20(16)21)29-15-22(26)25-11-9-24(10-12-25)17-3-5-18(28-2)6-4-17/h3-8,13-14H,9-12,15H2,1-2H3

InChI-Schlüssel

ZYSDJGUPTAHTGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 4-Methyl-7-hydroxycoumarin

4-Methyl-7-hydroxycoumarin is synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid.

  • Reaction Conditions :

    • Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), H₂SO₄ (catalytic), 60°C, 4 hours.

    • Yield : 78–85% after recrystallization in ethanol.

Mechanistic Insight :
The acid-catalyzed cyclodehydration forms the coumarin core, with the methyl group introduced via the β-ketoester.

Synthesis of 2-Chloroacetyl-4-(4-methoxyphenyl)piperazine

The piperazine intermediate is prepared in two stages:

Formation of 4-(4-Methoxyphenyl)piperazine

  • Method A : Ullmann coupling of piperazine with 4-iodoanisole using CuI/L-proline in DMSO at 110°C.

    • Yield : 65–72%.

  • Method B : Nucleophilic aromatic substitution of 4-fluoroanisole with piperazine in DMF at 120°C.

    • Yield : 58–63%.

Chloroacetylation

The piperazine is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 89–93% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Etherification of 4-Methyl-7-hydroxycoumarin

The hydroxyl group at position 7 of the coumarin reacts with the chloroacetyl-piperazine derivative. Two primary methods are employed:

Nucleophilic Substitution

  • Reagents : NaH (1.5 eq), DMF, 0°C to 80°C, 12 hours.

  • Mechanism : Deprotonation of the hydroxyl group by NaH generates a nucleophilic alkoxide, which displaces chloride from the chloroacetyl intermediate.

  • Yield : 68–74%.

Mitsunobu Reaction

  • Reagents : DIAD (1.2 eq), PPh₃ (1.2 eq), THF, 24 hours.

  • Advantage : Avoids strong bases, preserving acid-sensitive functional groups.

  • Yield : 62–67%.

Optimization and Comparative Analysis

Solvent and Base Selection

ParameterNucleophilic Substitution (NaH/DMF)Mitsunobu (DIAD/PPh₃/THF)
Reaction Time 12 hours24 hours
Yield 68–74%62–67%
Byproducts O-alkylation (≤8%)Triphenylphosphine oxide
Scalability Suitable for >10 g batchesLimited by DIAD cost

Key Finding : NaH/DMF provides higher yields and faster reaction times, making it preferable for industrial-scale synthesis.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 99% purity.

Mechanistic Challenges and Solutions

Steric Hindrance at C-7

The coumarin’s C-8 methyl group creates steric hindrance, reducing nucleophilic substitution efficiency.

  • Mitigation :

    • Use of polar aprotic solvents (DMF, DMSO) to stabilize transition states.

    • Elevated temperatures (80°C) to enhance reaction kinetics.

Piperazine Side Reactions

Over-alkylation at the piperazine nitrogen is minimized by:

  • Strict stoichiometric control (1:1 ratio of coumarin to chloroacetyl-piperazine).

  • Slow addition of NaH to prevent localized heating.

Spectroscopic Characterization

Critical data for validating the target compound:

  • ¹H NMR (CDCl₃) : δ 6.85–7.25 (coumarin aromatic protons), δ 3.72 (piperazine –NCH₂–), δ 2.41 (C-4 methyl).

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (coumarin lactone).

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 4-(4-methoxyphenyl)piperazine via Method A reduces raw material costs by 22% compared to Method B.

  • Waste Management : DMF recovery via distillation achieves 85% solvent reuse.

Emerging Methodologies

Recent advances include enzymatic coupling using lipases in non-aqueous media, though yields remain suboptimal (38–45%) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound: hat verschiedene wissenschaftliche Forschungsanwendungen:

    Pharmazeutische Chemie: Diese Verbindung wird auf ihr Potenzial als Therapeutikum untersucht, da sie einzigartige strukturelle Merkmale aufweist. Sie hat sich vielversprechend für die Entwicklung von Medikamenten erwiesen, die auf neurologische Erkrankungen, Herz-Kreislauf-Erkrankungen und Krebs abzielen.

    Pharmakologie: Die Verbindung wird in pharmakologischen Studien verwendet, um ihre Interaktion mit verschiedenen biologischen Zielstrukturen, einschließlich Rezeptoren und Enzymen, zu verstehen.

    Biochemie: Sie wird in biochemischen Assays verwendet, um ihre Auswirkungen auf zelluläre Prozesse und Stoffwechselwege zu untersuchen.

    Industrielle Anwendungen: Die Verbindung wird auf ihr Potenzial für die Entwicklung neuer Materialien und chemischer Prozesse untersucht.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren und Enzymen. Der Piperazinring ist dafür bekannt, mit Neurotransmitterrezeptoren zu interagieren, während der Chromen-2-on-Kern die Enzymaktivität modulieren kann. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, einschließlich der Modulation von Signaltransduktionswegen und der Veränderung von Zellfunktionen.

Wissenschaftliche Forschungsanwendungen

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It has shown promise in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

    Pharmacology: The compound is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in biochemical assays to study its effects on cellular processes and metabolic pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine-Aryl Group

The 4-methoxyphenyl group distinguishes this compound from analogs with halogenated or alkylated aryl substituents. For instance:

  • 7-(2-(4-(4-Bromophenyl)piperazin-1-yl)-2-oxoethoxy)-4-methylcoumarin : Bromine’s bulkiness may reduce solubility but increase hydrophobic interactions, as seen in crystal structure studies .

Linker Modifications

  • Compound 28 (7-(2-(4-(4,4-Bis(4-methoxyphenyl)butyl)piperazin-1-yl)ethoxy)-4-methylcoumarin) : A bulkier bis-methoxyphenyl group increases molecular weight (MW ~500) and may enhance dual P-gp/hCA XII inhibition .

Piperazine Functionalization

  • 3n (7-{2-[1-(4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methylcoumarin) : A nitroimidazole-piperazine hybrid exhibits potent antitumor activity (IC₅₀ = 9.3–20.2 μM against K562 and MCF-7 cells) .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-methoxyphenyl group increases logP compared to halogenated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : The ethoxy linker is prone to esterase hydrolysis, whereas thioethers (e.g., 53c) may exhibit longer half-lives .
  • Receptor Selectivity : Methoxy’s electron-donating effects favor serotonin receptor binding over dopamine receptors, as seen in trazodone analogs .

Biologische Aktivität

The compound 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one is a derivative of coumarin that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its receptor affinities, potential therapeutic applications, and safety profiles.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H24N2O7S\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{7}\text{S}

This structure includes a coumarin backbone with a piperazine moiety substituted by a 4-methoxyphenyl group, which is crucial for its biological activity.

Receptor Affinity

Research indicates that this compound exhibits significant affinity for various receptors, particularly serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). The following table summarizes its receptor affinities based on recent studies:

Receptor TypeAffinity (Ki value)Reference
5-HT1A0.2 ± 0.01 µM
5-HT2A3.9 ± 0.4 µM
D25.6 ± 0.6 µM
H1699.1 ± 78.5 µM

These findings suggest that the compound may have potential applications in treating disorders related to these neurotransmitter systems, such as depression and anxiety.

Antimicrobial Activity

In addition to its receptor interactions, the compound has been evaluated for antimicrobial properties. Studies have shown that derivatives of coumarin exhibit varying degrees of antibacterial activity against pathogens like Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for several derivatives are shown below:

Compound IDMIC (µg/mL)Activity Description
Compound A12.5Moderate activity against S. aureus
Compound B50.0Lower activity compared to Compound A
Compound C>100No significant activity

These results highlight the potential use of this compound in developing new antimicrobial agents, although further modifications may enhance efficacy.

Pharmacological Evaluations

One study focused on the pharmacological evaluation of the compound's effects in animal models. It was found to inhibit hyperactivity induced by MK-80 without causing catalepsy or other adverse effects at high doses (LD50 > 2000 mg/kg) . This suggests a favorable safety profile, making it a candidate for further therapeutic exploration.

Modifications and Structure-Activity Relationship (SAR)

Further research has explored modifications to the structure of the compound to optimize its biological activity. For instance, altering substituents on the piperazine ring has shown to significantly impact receptor affinity and overall pharmacological profile:

  • Substituent Variations : Changing the methoxy group on the phenyl ring or substituting different alkyl chains resulted in decreased receptor affinity.
  • Ring Modifications : The introduction of additional rings or changing the length of alkyl chains also influenced activity positively or negatively .

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Prepare the coumarin core (4-methyl-2H-chromen-2-one) via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions.
  • Step 2: Introduce the ethoxy linker at the 7-position using nucleophilic substitution with 2-bromoethyl acetate.
  • Step 3: Couple the piperazine moiety by reacting the intermediate with 1-(4-methoxyphenyl)piperazine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol yields >85% purity. Monitor reaction progress via TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) .

Basic Question: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR: ¹H and ¹³C NMR confirm the presence of the coumarin carbonyl (δ ~160 ppm), piperazine protons (δ 2.5–3.5 ppm), and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
  • X-ray Crystallography: Single-crystal analysis (e.g., triclinic P1 space group, a = 8.9168 Å, α = 73.489°) reveals bond angles (e.g., C43—C44—C45 = 118.30°) and non-covalent interactions (C—H···O) stabilizing the structure .
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water gradient) with ESI-MS (m/z [M+H]+ ~477) ensures purity >98% .

Basic Question: What in vitro models are suitable for initial bioactivity screening of this compound?

Answer:

  • Enzyme Inhibition Assays: Test for acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition using Ellman’s method (λ = 412 nm) .
  • Cell-Based Assays: Use SH-SY5Y neuroblastoma cells for neuroprotective activity or MCF-7 breast cancer cells for antiproliferative effects (MTT assay, 48-hour incubation). IC₅₀ values <10 μM indicate high potency .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., 5-HT1A or α-adrenergic receptors) quantify affinity (Ki) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize substituents for enhanced biological activity?

Answer:

  • Variable Substituents: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on receptor binding .
  • Linker Modification: Test ethylene glycol vs. propylene glycol chains to evaluate flexibility and solubility .
  • Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy (ΔG) to targets like serotonin receptors .

Advanced Question: What mechanistic approaches are used to identify the compound’s molecular targets in neurological disorders?

Answer:

  • Proteomics: SILAC-based quantitative proteomics in neuronal cells identifies differentially expressed proteins (e.g., BDNF, caspase-3) post-treatment .
  • Kinase Profiling: Screen against a panel of 100 kinases (e.g., CDK2, EGFR) using ADP-Glo™ assays to pinpoint inhibitory activity .
  • Computational Modeling: MD simulations (AMBER) of the compound bound to Aβ42 fibrils predict anti-aggregation effects .

Advanced Question: How should researchers address contradictions between in vitro solubility and in vivo efficacy data?

Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes, 100–200 nm particle size) to improve bioavailability .
  • Metabolic Stability: Conduct liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) and guide structural modifications .
  • In Vivo Validation: Administer via intraperitoneal injection (10 mg/kg) in a murine neuroinflammation model and quantify plasma exposure (LC-MS/MS) .

Advanced Question: What experimental designs are recommended for crystallographic studies of this compound’s polymorphs?

Answer:

  • Crystal Growth: Use slow evaporation from DMSO/water (1:4) at 4°C to obtain diffraction-quality crystals .
  • Data Collection: Employ a STOE IPDS 2 diffractometer (Mo Kα radiation, λ = 0.71073 Å) with ω scans. Refine structures using SHELXL (R1 < 0.05) .
  • Polymorph Analysis: Compare unit cell parameters (e.g., a = 8.9168 Å vs. a = 9.2 Å in alternative forms) to identify stable conformers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.